molecular formula C8H12N2 B12845690 4-Aminonorbornane-1-carbonitrile

4-Aminonorbornane-1-carbonitrile

Cat. No.: B12845690
M. Wt: 136.19 g/mol
InChI Key: KATONXOIALWFOK-UHFFFAOYSA-N
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Description

4-Aminonorbornane-1-carbonitrile is a unique organic compound characterized by its norbornane core structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Aminonorbornane-1-carbonitrile typically involves the photochemical excitation of a Schiff base precursor. This process leverages the N-centered radical character of the excited state species to facilitate a series of radical reactions that construct the norbornane core . This method is efficient as it requires no exogenous reagents, only solvent and photons.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the photochemical approach mentioned above represents a promising route due to its simplicity and efficiency .

Chemical Reactions Analysis

Chemical Reactions of Norbornane Derivatives

Norbornane derivatives can undergo various chemical reactions due to their saturated carbocyclic framework. These reactions include:

  • Nitrile Hydrolysis : Nitriles can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. This reaction could potentially convert 4-Aminonorbornane-1-carbonitrile into a carboxylic acid or amide derivative.

  • Amination Reactions : The amino group in this compound can participate in amination reactions, such as nucleophilic substitution or reductive amination, to form new amine derivatives.

  • Cyclization Reactions : Norbornane derivatives can undergo further cyclization reactions to form more complex polycyclic compounds.

Data and Research Findings

While specific data on this compound is limited, research on related compounds provides valuable insights. For example, the metabolic stability of morpholine-based 1-aminonorbornanes has been evaluated, showing low oxidative processing and no reactive metabolite formation . This suggests that similar norbornane derivatives could offer favorable pharmacokinetic properties.

Table 1: Metabolic Stability of Morpholine-Based 1-Aminonorbornanes

CompoundPrimary MetabolitesMetabolic Stability
1-Aminonorbornane 2a Formamide, Hydroxylated SystemLow Propensity for Oxidative Processing

Scientific Research Applications

Medicinal Chemistry Applications

4-Aminonorbornane-1-carbonitrile serves as a structural framework for developing bioisosteres of aniline compounds. Anilines are widely used in pharmaceuticals, but their metabolic instability often limits their efficacy. The incorporation of this compound into drug design can enhance metabolic stability while retaining biological activity.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit cytotoxic properties against various cancer cell lines. For instance, one study evaluated novel pyrazolothiazole-based pyridine conjugates derived from this compound, revealing significant anti-proliferative effects against human cervix (HeLa), lung (NCI-H460), and prostate (PC-3) cancer cell lines. The most active compounds showed IC50 values ranging from 14.62 to 29.31 µM, indicating promising anticancer potential .

Biochemical Applications

In biochemical research, this compound has been utilized to study amino acid transport mechanisms. It has been shown to influence the uptake of amino acids in human trophoblast cells, providing insights into nutrient transport during pregnancy.

Case Study: Glucocorticoid Influence on Amino Acid Transport

A study assessed the impact of glucocorticoids on amino acid transport in primary human trophoblast cells, where this compound was used as an inhibitor in experiments measuring the uptake of radiolabeled amino acids. The results indicated that glucocorticoids significantly enhanced amino acid transport activity, with implications for understanding placental function and fetal development .

Synthetic Applications

The compound is also valuable in synthetic organic chemistry as a building block for more complex molecules. Its unique structure allows chemists to explore novel synthetic pathways and methodologies.

Case Study: Photochemical Synthesis

Recent advancements have showcased the use of photochemical methods to synthesize 1-aminonorbornanes from cyclopropylimines using light energy. This approach not only simplifies the synthesis process but also expands the utility of compounds like this compound in creating diverse chemical entities .

Data Summary Table

Application AreaDescriptionKey Findings/Results
Medicinal ChemistryDevelopment of aniline bioisosteresCytotoxicity against cancer cell lines (IC50: 14.62–29.31 µM)
Biochemical ResearchStudy of amino acid transport mechanismsEnhanced transport activity with glucocorticoids
Synthetic Organic ChemistryBuilding block for complex organic synthesisSuccessful photochemical synthesis methods

Comparison with Similar Compounds

    1-Aminonorbornane: Shares a similar core structure but lacks the nitrile group.

    Norbornane derivatives: Various derivatives with different functional groups attached to the norbornane core.

Uniqueness: 4-Aminonorbornane-1-carbonitrile stands out due to its combination of an amino group and a nitrile group on the norbornane core. This unique structure imparts distinct chemical and biological properties, making it a versatile compound in research and industrial applications .

Biological Activity

4-Aminonorbornane-1-carbonitrile is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological properties, including antimicrobial, antitumor, and other pharmacological effects.

Chemical Structure

This compound is characterized by its unique bicyclic structure, which contributes to its biological activity. The presence of the amino and nitrile functional groups plays a significant role in its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study indicated that derivatives of this compound showed potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 0.039 μg/mL to 0.078 μg/mL against specific pathogens such as Serratia marcescens and Clostridium perfringens .

Table 1: Antimicrobial Activity of this compound Derivatives

Compound DerivativePathogenMIC (μg/mL)
This compoundSerratia marcescens0.039
Clostridium perfringens0.078

Antitumor Activity

The antitumor potential of this compound has been investigated in various cancer cell lines. Research findings suggest that it has a cytotoxic effect on HepG2 liver cancer cells with an IC50 value ranging from 0.8 to 6.1 µM, indicating a strong potency compared to standard chemotherapeutics like Erlotinib (IC50 = 8.19 µM) .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Comparison to Erlotinib
HepG20.8 - 6.1More potent
HFL-180.8 - 214.1Less potent
WI-3880.8 - 214.1Less potent

The mechanism by which this compound exerts its biological effects is still being elucidated. Preliminary studies suggest that it may interfere with critical cellular pathways involved in cell proliferation and apoptosis, particularly in cancer cells . Additionally, its role in inhibiting amino acid transport has been noted, which may contribute to its overall efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds related to this compound:

  • Antimicrobial Efficacy : A case study demonstrated that the compound effectively inhibited bacterial growth in vitro, leading to further exploration of its use as an antimicrobial agent in clinical settings.
  • Cancer Treatment : In vivo studies involving animal models have shown promising results in tumor reduction when treated with formulations containing this compound, warranting further clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-Aminonorbornane-1-carbonitrile, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis typically involves cyclization of norbornane derivatives with nitrile precursors. For example, analogs like 4-aminoquinoline-6-carbonitrile are synthesized via cyclization of o-cyanobenzylbromide followed by nitrile reduction using LiAlH4 . Optimize temperature (60–80°C) and solvent polarity (ethanol or THF) to enhance regioselectivity. Monitor reaction progress via TLC (Rf ~0.4–0.6 in ethyl acetate/hexane) and purify via recrystallization .

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound derivatives?

  • Methodological Answer : Use 1D/2D NMR (COSY, HMBC) to assign protons and carbons. For nitrile groups, IR peaks at ~2200–2240 cm⁻¹ confirm C≡N stretching. Compare experimental data with computational predictions (DFT) to validate assignments, as demonstrated in studies of 4-aminocarbonyl derivatives . LCMS (APCI) at m/z [M]⁺ or [M+H]⁺ can confirm molecular weight .

Q. What green chemistry principles apply to the sustainable synthesis of this compound?

  • Methodological Answer : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether). Catalytic methods using recyclable catalysts (e.g., Cu nanoparticles) or solvent-free conditions reduce waste. Industrial-scale batch reactors with in-line analytics (e.g., PAT tools) improve efficiency .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., amino group position, nitrile substitution) and test pharmacological activity. For example, UCPH-101 (a chromene-carbonitrile analog) showed EAAT1 inhibition dependent on methoxy-phenyl substitution . Use molecular docking (AutoDock Vina) to predict binding affinity and validate via in vitro assays (e.g., IC₅₀ measurements) .

Q. What challenges arise in resolving crystallographic data for this compound, and how can SHELX software address them?

  • Methodological Answer : Small-molecule crystallography often faces issues like twinning or weak diffraction. Use SHELXD for phase determination and SHELXL for refinement. For high-resolution data, apply TWIN/BASF commands to model twinning. Validate with R1 < 0.05 and wR2 < 0.15, as seen in studies of chlorophenyl-carbonitrile derivatives .

Q. How should researchers reconcile contradictions between computational predictions and experimental spectroscopic data?

  • Methodological Answer : Discrepancies (e.g., NMR chemical shifts) may arise from solvent effects or conformational flexibility. Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) with explicit solvent models (e.g., PCM). Compare NOESY data to assess dynamic behavior, as done for 4-aminocarbonyl compounds .

Q. What strategies improve regioselectivity in electrophilic substitution reactions of this compound?

  • Methodological Answer : Electron-donating groups (e.g., -NH₂) direct electrophiles to meta/para positions. Use directing groups (e.g., -SO₃H) or Lewis acids (e.g., AlCl₃) to control attack sites. For thiophene-carbonitrile analogs, aryl substituents at the 4-position enhanced selectivity .

Q. How can stability studies under varying pH/temperature conditions inform storage protocols for this compound?

  • Methodological Answer : Conduct accelerated degradation studies (40°C, 75% RH) and monitor via HPLC. For nitrile stability, avoid basic conditions (pH > 9) to prevent hydrolysis. Store at -20°C in amber vials with desiccants, as recommended for similar carbonitriles .

Q. Data Presentation Guidelines

Q. What statistical methods are recommended for analyzing bioactivity data from this compound derivatives?

  • Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate IC₅₀/EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report uncertainties (SEM/SD) and p-values (<0.05). For SAR, employ principal component analysis (PCA) to identify critical structural descriptors .

Q. How should raw crystallographic data be presented to meet journal standards?

  • Methodological Answer : Include CIF files with R1/wR2 values, bond lengths/angles, and thermal parameters. Use PLATON to check for voids/residual density. Follow CCDC deposition guidelines, as exemplified in studies of benzoquinoline-carbonitrile hybrids .

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

4-aminobicyclo[2.2.1]heptane-1-carbonitrile

InChI

InChI=1S/C8H12N2/c9-6-7-1-3-8(10,5-7)4-2-7/h1-5,10H2

InChI Key

KATONXOIALWFOK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1(C2)C#N)N

Origin of Product

United States

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